molecular formula C6H5AgS B12652391 silver;benzenethiolate CAS No. 22758-12-9

silver;benzenethiolate

Cat. No.: B12652391
CAS No.: 22758-12-9
M. Wt: 217.04 g/mol
InChI Key: ZEQWBAHTKDTINN-UHFFFAOYSA-M
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Description

Silver benzenethiolate (AgBT), a coordination compound with the formula Ag(SC₆H₅), is characterized by its layered 2D structure, where silver ions are bridged by benzenethiolate ligands . This compound exhibits unique photochemical and structural properties, such as reversible color changes upon heating (yellow-to-white transition in fluorinated derivatives) and applications in surface-enhanced Raman scattering (SERS) due to its photoreactivity . AgBT is synthesized via reactions between silver nitrate and benzenethiol derivatives in solvents like acetonitrile, yielding microcrystalline powders suitable for crystallographic analysis . Its stability in organic matrices and compatibility with graphene-functionalized substrates make it valuable in biosensing and strain-mapping applications .

Properties

CAS No.

22758-12-9

Molecular Formula

C6H5AgS

Molecular Weight

217.04 g/mol

IUPAC Name

silver;benzenethiolate

InChI

InChI=1S/C6H6S.Ag/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1

InChI Key

ZEQWBAHTKDTINN-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[S-].[Ag+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Silver benzenethiolate can be synthesized through the reaction of silver nitrate with benzenethiol in the presence of a suitable solvent. The typical procedure involves dissolving silver nitrate in water or ethanol and then adding benzenethiol to the solution. The reaction is usually carried out at room temperature, and the product is precipitated out as a solid. The solid is then filtered, washed, and dried to obtain pure silver benzenethiolate .

Industrial Production Methods

In industrial settings, the production of silver benzenethiolate may involve more sophisticated techniques to ensure high purity and yield. One common method is the use of silver chlorobromide nanocubes as a sacrificial template. These nanocubes react with benzenethiol to form hollow nanoshells of silver benzenethiolate. This method allows for precise control over the size and morphology of the resulting product .

Chemical Reactions Analysis

Types of Reactions

Silver benzenethiolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Silver benzenethiolate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of silver benzenethiolate involves the interaction of silver ions with biological molecules. Silver ions can disrupt bacterial cell membranes, leading to cell death. The benzenethiolate group enhances the stability and solubility of the compound, allowing for better interaction with target molecules. The molecular targets include bacterial proteins and enzymes, which are inhibited by the presence of silver ions .

Comparison with Similar Compounds

Fluorinated Silver Benzenethiolates

Fluorinated derivatives of AgBT—silver 2-, 3-, and 4-fluorobenzenethiolates (2F, 3F, 4F)—demonstrate how substituent positioning affects structure and properties:

  • Color and Stability : The 2-fluoro derivative (2F) forms a bright yellow intermediate (2FY) that converts to a white product upon heating, while 3F and 4F remain white. This color shift is attributed to distinct crystalline phases resolved via XRD .
  • Applications: Fluorinated variants exhibit enhanced electronic tuning for supramolecular architectures, leveraging directional C–F⋯Ag interactions absent in non-fluorinated AgBT .

Table 1: Properties of Fluorinated AgBT Derivatives

Compound Color (Initial) Stable Phase Key Application
AgBT (TH) White Layered Control for fluorinated analogs
2F Yellow → White 2D layered Photoreactive materials
3F/4F White 2D layered Electronic hybrid materials
Lead(II) Benzenethiolate

Lead(II) benzenethiolate (Pb(SPh)₂) exhibits polymorphism absent in AgBT:

  • Phases: The α-phase (centrosymmetric) converts to the β-phase (noncentrosymmetric) upon heating, enabling second-order nonlinear optical (NLO) activity. In contrast, AgBT maintains a single layered structure under similar conditions .
  • Ionic Mobility : Pb(SPh)₂’s phase transition is driven by temperature-dependent ion reorganization, whereas AgBT’s stability is linked to strong Ag–S bonds and smaller ionic radius (Ag⁺: 1.15 Å vs. Pb²⁺: 1.19 Å) .
Silver Thiolate Nanoclusters

Silver clusters ligated by 4-(trimethylammonio)benzenethiolate (Tab), such as [Cl@Ag₁₄(Tab)₁₂]¹³⁺ and [Cl₃@Ag₂₄(Tab)₂₀]²⁰⁺, highlight size-dependent properties:

  • Nuclearity: Larger clusters (e.g., Ag₃₂₀, Ag₄₉₀) show enhanced photoluminescence and catalytic activity compared to AgBT, which lacks discrete nanocluster geometry .
  • Sensing : Tab-ligated clusters selectively bind biomolecules (e.g., HIV-1 DNA), whereas AgBT is utilized for broader SERS-based sensing due to its plasmonic properties .

Table 2: AgBT vs. Silver Thiolate Nanoclusters

Property AgBT Tab-Ligated Clusters
Structure 2D layered Atom-precise cores
Applications SERS, biosensing Targeted DNA/RNA sensing
Stability High in organic solvents Sensitive to redox conditions
Zinc and Iron Thiolate Complexes
  • Zinc Thiolates : Unlike AgBT, zinc benzenethiolates undergo sulfur insertion or redox transformations, forming polysulfanides. The smaller Zn²⁺ ion (0.74 Å) vs. Ag⁺ (1.15 Å) increases lability of the Zn–S bond .
  • Iron-Sulfur Clusters : [Fe₄S₄(S₂-m-xyl)₂]²⁻ employs benzenethiolate in a unidentate terminal binding mode, contrasting with AgBT’s bridging coordination. This reflects the influence of metal electronegativity (Fe: 1.83 vs. Ag: 1.93) on ligand geometry .
Reactivity and Solvent Effects
  • Kinetics : AgBT-derived benzenethiolate ions exhibit pseudo-first-order kinetics in nucleophilic substitutions, whereas sodium benzenethiolate shows higher efficiency in ring-opening reactions (38% yield vs. 23% for lithium analogs) .
  • Solvent Dependence : Reactions in DMF enhance azide-ion reactivity with benzenethiolate by 3–5× compared to MeOH, similar to AgBT’s synthesis in acetonitrile .
Structural and Ionic Diffusion Properties
  • Kirkendall Effect: AgBT lacks hollow nanostructure formation due to the large size of BT⁻ ions (~6.5 Å vs. S²⁻: 1.84 Å), which hinder diffusion. In contrast, Ag₂S forms hollow shells via ion exchange .

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